molecular formula C21H42N6O6 B14617925 N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine CAS No. 58271-19-5

N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14617925
CAS No.: 58271-19-5
M. Wt: 474.6 g/mol
InChI Key: ZALGVSNSKBZATE-UHFFFAOYSA-N
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Description

N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its multiple butoxymethyl and methoxymethyl groups attached to the triazine core, which may impart unique chemical and physical properties.

Properties

CAS No.

58271-19-5

Molecular Formula

C21H42N6O6

Molecular Weight

474.6 g/mol

IUPAC Name

2-N,2-N-bis(butoxymethyl)-4-N,4-N,6-N,6-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H42N6O6/c1-7-9-11-32-17-27(18-33-12-10-8-2)21-23-19(25(13-28-3)14-29-4)22-20(24-21)26(15-30-5)16-31-6/h7-18H2,1-6H3

InChI Key

ZALGVSNSKBZATE-UHFFFAOYSA-N

Canonical SMILES

CCCCOCN(COCCCC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC

Origin of Product

United States

Preparation Methods

The synthesis of N2,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with butoxymethyl and methoxymethyl amines. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure the selective substitution of the chlorine atoms on the triazine ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or methoxymethyl groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may investigate its use as a drug candidate or a component in drug delivery systems.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine can be compared with other triazine derivatives, such as:

    Melamine: Known for its use in the production of melamine resins and plastics.

    Cyanuric chloride: A key intermediate in the synthesis of various triazine compounds.

    Hexamethylmelamine: Used in cancer treatment due to its antitumor properties.

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